An In-depth Technical Guide to Carbidopa Ethyl Ester: Structure, Properties, and Therapeutic Context
An In-depth Technical Guide to Carbidopa Ethyl Ester: Structure, Properties, and Therapeutic Context
Introduction: The Rationale for Carbidopa Esterification in Parkinson's Disease Therapy
Carbidopa is a cornerstone in the management of Parkinson's disease (PD), a neurodegenerative disorder arising from the depletion of dopamine-producing neurons in the brain.[1][2] Its therapeutic value is not intrinsic but lies in its synergistic partnership with Levodopa (L-DOPA), the metabolic precursor to dopamine.[3][4][5] While L-DOPA can cross the blood-brain barrier (BBB) to replenish central dopamine levels, it is extensively metabolized in the periphery by the enzyme DOPA decarboxylase (DDC).[1][6] Carbidopa is a potent peripheral DDC inhibitor that, crucially, does not cross the BBB.[1][6] This selective inhibition prevents the premature conversion of L-DOPA to dopamine in the bloodstream, a process that not only curtails the therapeutic efficacy of L-DOPA but also induces significant side effects like nausea and cardiac irregularities.[1][3] By blocking peripheral DDC, carbidopa increases the bioavailability of L-DOPA to the brain, allowing for a reduction in the required L-DOPA dosage by approximately 75% and enhancing its therapeutic window.[6]
Carbidopa Ethyl Ester emerges from the ongoing effort to refine and optimize this therapeutic strategy. As an ester derivative of carbidopa, it is investigated as a potential prodrug.[7][8] The principle of a prodrug strategy involves chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties, such as solubility, absorption, or targeted delivery.[7] Esterification of the carboxylic acid moiety of carbidopa to form Carbidopa Ethyl Ester can alter its lipophilicity and solubility, potentially influencing its absorption and metabolic profile. This guide provides a detailed examination of the chemical structure, properties, and analytical methodologies related to Carbidopa Ethyl Ester, grounding the discussion in its fundamental role within advanced drug development for Parkinson's disease.
Chemical Identity and Structure
Carbidopa Ethyl Ester is the ethyl ester form of Carbidopa. Its core structure consists of a dihydroxyphenyl ring attached to a propanoic acid backbone, with a hydrazinyl group and a methyl group at the alpha-carbon. The esterification occurs at the carboxyl group.
-
IUPAC Name : Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate[9][10]
-
Synonyms : Carbidopa EP Impurity F, (S)-Carbidopa ethyl ester[9][11][12]
-
Stereochemistry : The biologically active form is the (S)-enantiomer, corresponding to the stereochemistry of L-DOPA. However, racemic mixtures, denoted as (RS)-Carbidopa Ethyl Ester, are also synthesized and studied.[13] The molecule has one defined stereocenter at the alpha-carbon.[14][15]
-
SMILES : CCOC(=O)(Cc1ccc(c(c1)O)O)NN[14]
-
InChIKey : IVYOMTNVXXPNCD-LBPRGKRZSA-N[14]
Physicochemical Properties
The physical and chemical properties of a drug molecule are critical determinants of its formulation, stability, and bioavailability. The esterification of carbidopa influences these characteristics.
| Property | Value | Source(s) |
| Molecular Weight | 254.28 g/mol (approx.) | [9][11][13][14] |
| Appearance | Off-white to yellow solid; may be hygroscopic | [9][12] |
| Solubility | Soluble in Methanol | [12] |
| Melting Point | Data not consistently available | [16] |
| Boiling Point | Data not consistently available | [16] |
| Storage Condition | 2-8 °C, protected from moisture due to hygroscopicity | [12] |
Mechanism of Action: The Role of DDC Inhibition
The primary mechanism of action of carbidopa, and by extension its active form derived from the ethyl ester, is the inhibition of the aromatic L-amino acid decarboxylase, also known as DOPA decarboxylase (DDC).[1][3]
Causality of Co-administration with L-DOPA:
-
Peripheral Metabolism Blockade : When L-DOPA is administered alone, a large fraction (over 90%) is rapidly converted to dopamine in peripheral tissues (e.g., the gut, liver, and kidneys) by DDC.[1]
-
Blood-Brain Barrier Impermeability : This peripherally generated dopamine cannot cross the blood-brain barrier to exert its therapeutic effect in the central nervous system (CNS).[1][6]
-
Increased CNS Bioavailability : Carbidopa, which also cannot cross the BBB, selectively inhibits peripheral DDC.[6] This action protects L-DOPA from premature conversion, thereby increasing the amount of L-DOPA that reaches the brain.
-
Central Conversion : Once inside the brain, L-DOPA is converted to dopamine by the brain's own DDC enzymes, replenishing the deficient neurotransmitter levels and alleviating the motor symptoms of Parkinson's disease.[3][4]
-
Side Effect Reduction : By preventing the formation of excess dopamine in the periphery, carbidopa significantly reduces dopamine-related side effects such as nausea, vomiting, and cardiovascular effects.[1][3]
The following diagram illustrates this critical therapeutic pathway.
Caption: Mechanism of Carbidopa and L-DOPA Co-therapy.
Synthesis and Analytical Characterization
As a derivative and known impurity of carbidopa, the synthesis and analytical control of Carbidopa Ethyl Ester are critical for pharmaceutical quality assurance.[11]
Synthesis Overview
Carbidopa Ethyl Ester is typically synthesized via Fischer esterification of the parent carbidopa molecule. This process involves reacting carbidopa with ethanol in the presence of a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid). The reaction is driven by removing water, often by azeotropic distillation. The hydrochloride salt of the ester may be formed, which can then be neutralized to yield the free base.[8]
Caption: Conceptual Synthesis Workflow for Carbidopa Ethyl Ester.
Analytical Protocols for Quality Control
Ensuring the purity of carbidopa active pharmaceutical ingredients (APIs) requires robust analytical methods to detect and quantify impurities, including Carbidopa Ethyl Ester. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard techniques.[11][17]
Exemplar HPLC-UV Protocol for Impurity Profiling:
This protocol is a representative methodology for the separation and quantification of Carbidopa and its related impurities.
1. Objective: To resolve Carbidopa from its potential impurities, including Carbidopa Ethyl Ester, and quantify their levels.
2. Materials and Reagents:
- HPLC system with UV/Vis detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Reference standards for Carbidopa and Carbidopa Ethyl Ester
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Sample Diluent: Mobile Phase A/B (80:20 v/v)
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 283 nm (based on Carbidopa's absorbance maximum)[18]
- Injection Volume: 10 µL
- Gradient Program:
- 0-2 min: 5% B
- 2-15 min: Linear gradient from 5% to 60% B
- 15-18 min: Hold at 60% B
- 18-19 min: Linear gradient from 60% to 5% B
- 19-25 min: Hold at 5% B (re-equilibration)
4. Sample Preparation:
- Reference Standard Stock: Accurately weigh and dissolve reference standards in diluent to a final concentration of ~100 µg/mL.
- Test Sample: Accurately weigh and dissolve the Carbidopa API sample in diluent to a final concentration of ~1 mg/mL.
5. System Suitability:
- Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of Carbidopa should be ≤ 2.0%.
- The resolution between the Carbidopa peak and the Carbidopa Ethyl Ester peak should be ≥ 2.0.
6. Analysis and Calculation:
- The amount of Carbidopa Ethyl Ester impurity is calculated as a percentage relative to the main Carbidopa peak using the area normalization method, assuming a response factor of 1.0 unless previously determined.
Expertise & Trustworthiness: This self-validating protocol includes a system suitability test to ensure the chromatographic system is performing adequately before sample analysis. The gradient elution is designed to separate compounds with differing polarities, which is essential as the ethyl ester is more lipophilic than the parent carbidopa. Using a well-characterized C18 column provides a robust and reproducible separation.
Pharmacological Context and Future Perspectives
The development of Carbidopa Ethyl Ester and other prodrugs is driven by the need to overcome the pharmacokinetic limitations of the standard L-DOPA/Carbidopa therapy.[19] Despite its efficacy, long-term treatment is often complicated by the development of motor fluctuations, such as "wearing-off" phenomena and dyskinesia, which are linked to the short half-life and variable absorption of L-DOPA.[5][20]
Strategies involving ester prodrugs of both L-DOPA (e.g., Levodopa ethyl ester) and carbidopa aim to create more stable and predictable plasma concentrations.[7] An ideal prodrug would offer improved oral bioavailability and a longer half-life, leading to more sustained plasma levels of the active drug. This could translate into more consistent dopaminergic stimulation in the brain, potentially reducing motor fluctuations.[21]
Recent advancements have focused on novel delivery systems, such as continuous subcutaneous infusions and intestinal gels, to provide more stable drug levels.[22][23][24] The study of derivatives like Carbidopa Ethyl Ester contributes to the fundamental understanding required to design these next-generation therapies, ensuring that patients with advancing Parkinson's disease have more effective options for managing their symptoms.
References
-
Carbidopa Ethyl Ester, (RS)-. (n.d.). Inxight Drugs. Retrieved February 26, 2026, from [Link]
-
CARBIDOPA ETHYL ESTER. (n.d.). gsrs. Retrieved February 26, 2026, from [Link]
-
A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics. (2025, July 6). Clinical and Translational Science. Retrieved February 26, 2026, from [Link]
-
Cas 91908-71-3,Carbidopa Ethyl Ester. (n.d.). LookChem. Retrieved February 26, 2026, from [Link]
-
CARBIDOPA ETHYL ESTER. (n.d.). Inxight Drugs. Retrieved February 26, 2026, from [Link]
-
What is the mechanism of Carbidopa?. (2024, July 17). Patsnap Synapse. Retrieved February 26, 2026, from [Link]
- L-DOPA ethyl ester to treat Parkinson's disease. (n.d.). Google Patents.
-
CARBIDOPA Carbidopum. (n.d.). European Pharmacopoeia. Retrieved February 26, 2026, from [Link]
- Carbidopa prodrugs and derivatives, and compositions and uses thereof. (n.d.). Google Patents.
-
Carbidopa ethyl | C12H18N2O4 | CID 95162173. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Carbidopa. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
CARBIDOPA ETHYL ESTER, (R)-. (n.d.). gsrs. Retrieved February 26, 2026, from [Link]
-
Comparison of the pharmacokinetics of an oral extended-release capsule formulation of carbidopa-levodopa (IPX066) with immediate-release carbidopa-levodopa (Sinemet®), sustained-release carbidopa-levodopa (Sinemet® CR), and carbidopa-levodopa-entacapone (Stalevo®). (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Carbidopa - Impurity F. (n.d.). Pharmaffiliates. Retrieved February 26, 2026, from [Link]
-
Carbidopa. (2023, July 4). StatPearls - NCBI Bookshelf. Retrieved February 26, 2026, from [Link]
-
Chemical structure and ion product spectrum of carbidopa (m/z 181),... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program. (2022, November 9). Frontiers in Neurology. Retrieved February 26, 2026, from [Link]
-
Carbidopa/Levodopa Formulations & Parkinson's Disease. (2024, October 8). APDA. Retrieved February 26, 2026, from [Link]
-
Carbidopa / Levodopa Formulation. (2021, April 9). Organon. Retrieved February 26, 2026, from [Link]
-
Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
FDA Approves New Infusion-based Treatment for Parkinson's. (2024, October 17). The Michael J. Fox Foundation for Parkinson's Research. Retrieved February 26, 2026, from [Link]
-
Levodopa-Carbidopa Intestinal Gel Effective for Dyskinesia in Advanced Parkinson Disease. (2020, September 14). NeurologyLive. Retrieved February 26, 2026, from [Link]
-
Clinical Study L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa. (2015, May 18). Semantic Scholar. Retrieved February 26, 2026, from [Link]
Sources
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Carbidopa - Levodopa Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]
- 6. Carbidopa - Wikipedia [en.wikipedia.org]
- 7. US7101912B2 - Carbidopa prodrugs and derivatives, and compositions and uses thereof - Google Patents [patents.google.com]
- 8. Carbidopa Ethyl Ester Hydrochloride Salt | CAS 96115-88-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Carbidopa EP Impurity F (Carbidopa Ethyl Ester) [cymitquimica.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. (S)-Carbidopa ethyl ester - Daicel Pharma Standards [daicelpharmastandards.com]
- 13. Carbidopa Ethyl Ester, (RS)- [drugs.ncats.io]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. CARBIDOPA ETHYL ESTER [drugs.ncats.io]
- 16. Cas 91908-71-3,Carbidopa Ethyl Ester | lookchem [lookchem.com]
- 17. researchgate.net [researchgate.net]
- 18. drugfuture.com [drugfuture.com]
- 19. US5607969A - L-DOPA ethyl ester to treat Parkinson's disease - Google Patents [patents.google.com]
- 20. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program [frontiersin.org]
- 23. FDA Approves New Infusion-based Treatment for Parkinson’s | Parkinson's Disease [michaeljfox.org]
- 24. neurologylive.com [neurologylive.com]
